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Compound of Interest

8-Hydroxyquinoline-2-
Compound Name:
carbohydrazide

Cat. No.: B13127624

Get Quote

Executive Summary & Compound Profile

8-Hydroxyquinoline-2-carbohydrazide is a privileged scaffold in medicinal chemistry,

combining the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the reactive
versatility of a hydrazide linker. It is frequently investigated for anti-tuberculosis, anticancer, and
neuroprotective activities due to its ability to sequester transition metals (Cu?*, Zn2+*) and form
Schiff base derivatives.

In mass spectrometry (ESI-MS/MS and EI-MS), this compound exhibits a distinct "dual-zone"
fragmentation signature:

» Hydrazide Tail Instability: Rapid loss of hydrazine or ammonia species.

e Quinoline Core Stability: Characteristic elimination of CO and HCN from the heterocyclic
ring.

Chemical Identity[1]
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IUPAC Name: 8-hydroxyquinoline-2-carbohydrazide

Molecular Formula:

Exact Mass: 203.0695 Da

Precursor lon

: 204.0768 m/z (Positive Mode ESI)

Comparative Analysis: 8-HQ-2-CH vs. Structural
Analogs

To validate the identity of 8-HQ-2-CH, it must be differentiated from its synthetic precursors and
non-hydroxylated analogs. The table below contrasts the diagnostic ions.

8-HQ-2- o Quinoline-2-
_ 8-Hydroxyquinoline _
Feature Carbohydrazide (Core) Carbohydrazide
ore
(Target) (Analog)
Precursor 204 146 188
Primary Loss or

173 (Acylium) or 145 118 (Cyclopentadiene

Base Peak (Typical 157 (Acylium
(Typical) (Core) deriv.) (Acylium)
m/z 145 (8- . _ o
] ] o m/z 91 (Pyridyne-like m/z 129 (Quinoline
Diagnostic lon hydroxyquinoline ) )
_ _ fragment) radical cation)
radical cation)
High abundance of
High abundance of Low/No metal adducts
Chelation Effect metal adducts ( J .
metal adducts in ESI

, etc.)[1][2]
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Key Insight: The presence of the m/z 145 fragment is the "fingerprint” linking the hydrazide back
to the 8-HQ core. If you observe m/z 129 instead, the hydroxyl group is likely absent (indicating

the Quinoline-2-carbohydrazide analog).

Fragmentation Mechanism & Pathways

The fragmentation of 8-HQ-2-CH follows a logical dissociation cascade driven by the lability of
the hydrazide bond and the stability of the aromatic system.

Mechanistic Description

e Hydrazide Cleavage (The "Tail" Loss): The most facile pathway is the cleavage of the

bond in the hydrazide tail. The protonated molecular ion (m/z 204) typically loses a hydrazine
radical (

, 31 Da) or neutral hydrazine (
, 32 Da) to form the acylium ion at m/z 173 or the amide-like cation at m/z 172.

e Carbonyl Elimination: The acylium ion (m/z 173) is unstable and rapidly ejects carbon
monoxide (

, 28 Da). This collapses the structure to the 8-hydroxyquinoline core ion at m/z 145.

e Ring Degradation (The "Core" Loss): Similar to the parent 8-hydroxyquinoline, the m/z 145
ion undergoes phenol-ketone tautomerization followed by the loss of

(28 Da) from the phenol ring, yielding m/z 117. Further loss of

(27 Da) from the pyridine ring produces m/z 90.

Visualization: Fragmentation Pathway (DOT Diagram)
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Caption: Proposed ESI-MS/MS fragmentation cascade for 8-Hydroxyquinoline-2-
carbohydrazide (

).
Experimental Protocol: Structural Validation

To replicate these results, use the following standardized LC-MS/MS workflow. This protocol
ensures the separation of the hydrazide from potential hydrolysis products (the carboxylic acid).

Step 1: Sample Preparation
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e Solvent: Dissolve 1 mg of 8-HQ-2-CH in 1 mL of DMSO (stock). Dilute to 10 pg/mL using
50:50 Methanol:Water + 0.1% Formic Acid.

o Why: The formic acid ensures protonation (
) for ESI+. DMSO is required due to the low solubility of planar aromatic hydrazides.

o Metal Scavenging (Crucial): Use plasticware or acid-washed glassware. 8-HQ derivatives
avidly chelate trace iron/copper from glass, creating complex spectra (

) that obscure the protonated peak.

Step 2: LC-MS Acquisition Parameters

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 pm).
» Mobile Phase:
o A: Water + 0.1% Formic Acid
o B: Acetonitrile + 0.1% Formic Acid
o Gradient: 5% B to 95% B over 10 minutes.
o Note: The hydrazide is polar; expect early elution compared to the parent 8-HQ.
« lonization: ESI Positive Mode.
o Capillary Voltage: 3500 V

o Fragmentor Voltage: 100-135 V (Higher voltage promotes in-source fragmentation of the
fragile hydrazide bond).

o Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both the parent and the
deep structural fragments.

Visualization: Experimental Workflow (DOT Diagram)
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Fragments:

Sample Prep LC Injection ESI Source (+) Quadrupole Filter Isolation Collision Cell 173, 145, 117 TOF/Detector
(DMSO/MeOH + 0.1% FA) (C18 Column) [M+H]+ Generation Select m/z 204 (N2 Gas, 10-40 eV) Record Fragment lons
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Caption: LC-MS/MS workflow for the targeted identification of 8-HQ-2-CH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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